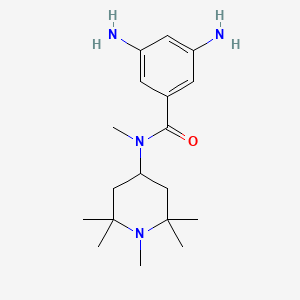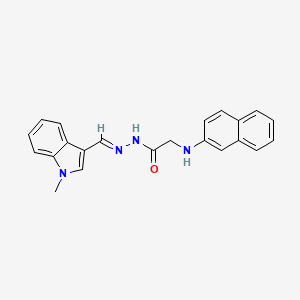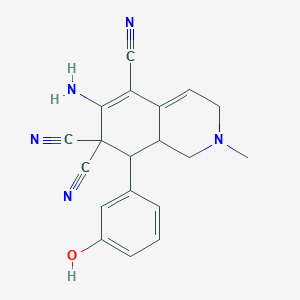
3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with diamino groups at the 3 and 5 positions, a methyl group at the N1 position, and a piperidyl ring with multiple methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Substitution Reactions:
Piperidyl Ring Formation: The piperidyl ring is synthesized separately and then attached to the benzamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Known for its use as a DNA synthesis inhibitor.
4,5-Dimethyl-1,2-phenylenediamine: Utilized in the synthesis of various organic compounds.
Properties
Molecular Formula |
C18H30N4O |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C18H30N4O/c1-17(2)10-15(11-18(3,4)22(17)6)21(5)16(23)12-7-13(19)9-14(20)8-12/h7-9,15H,10-11,19-20H2,1-6H3 |
InChI Key |
KTGKNGFOSOGUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC(=CC(=C2)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11104114.png)
![5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11104116.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11104136.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)

![2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104160.png)
![N-[Butanamido(4-nitrophenyl)methyl]butanamide](/img/structure/B11104164.png)

![2-{[(4-fluorophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11104184.png)
![2-(4-Chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11104198.png)
![3-[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B11104205.png)
